molecular formula C12H12O3 B168822 Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 144464-66-4

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No. B168822
Key on ui cas rn: 144464-66-4
M. Wt: 204.22 g/mol
InChI Key: QMICDTYERUBTNO-UHFFFAOYSA-N
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Patent
US08153671B2

Procedure details

A sample of commercially available 5-Oxo-5,6,7,8-tetrahydro-naphthalene-2-carboxylic acid (200 mg, 1.05 mmol) is dissolved in a mixture of dichloromethane and methanol (5:1, 10 mL). The solution is then treated with a solution of trimethylsilyl diazomethane in tetrahydrofuran (2M) until the yellow color persists. The reaction is then treated with a small amount of acetic acid to destroy excess reagent and the solvent is removed. The residue is purified on silica gel to afford the title material as a yellow solid. ESMS m/z 204.1 (M+H+).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:11][CH2:10][CH2:9][C:8]2[CH:7]=[C:6]([C:12]([OH:14])=[O:13])[CH:5]=[CH:4][C:3]1=2.[CH3:15][Si](C=[N+]=[N-])(C)C.C(O)(=O)C>ClCCl.CO.O1CCCC1>[CH3:15][O:13][C:12]([C:6]1[CH:5]=[CH:4][C:3]2[C:2](=[O:1])[CH2:11][CH2:10][CH2:9][C:8]=2[CH:7]=1)=[O:14]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
O=C1C=2C=CC(=CC2CCC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to destroy excess reagent
CUSTOM
Type
CUSTOM
Details
the solvent is removed
CUSTOM
Type
CUSTOM
Details
The residue is purified on silica gel

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=2CCCC(C2C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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